Cas no 914675-52-8 (4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane)

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane structure
914675-52-8 structure
Nome del prodotto:4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
Numero CAS:914675-52-8
MF:C18H21BO2
MW:280.169145345688
MDL:MFCD14636459
CID:860159
PubChem ID:59207619

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Proprietà chimiche e fisiche

Nomi e identificatori

    • Biphenyl-2-boronic acid pinaco
    • Biphenyl-2-boronic acid pinacol ester
    • 2-[1,1′-Biphenyl]-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 2-(Biphenyl-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
    • 2-([1,1'-Biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • DB-104279
    • 2-Biphenylboronic acid pinacol ester
    • SY256538
    • EN300-12577911
    • A1-24357
    • 2-{[1,1'-BIPHENYL]-2-YL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • CS-0175012
    • A12934
    • SCHEMBL12390740
    • 914675-52-8
    • AKOS037644957
    • MFCD14636459
    • AS-55712
    • MDL: MFCD14636459
    • Inchi: 1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,1-4H3
    • Chiave InChI: WCXWQEUBHZKNMQ-UHFFFAOYSA-N
    • Sorrisi: O1C(C)(C)C(C)(C)OB1C1C(C2C=CC=CC=2)=CC=CC=1

Proprietà calcolate

  • Massa esatta: 280.16300
  • Massa monoisotopica: 280.1634601g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 2
  • Complessità: 344
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 18.5Ų

Proprietà sperimentali

  • Punto di fusione: 76-79℃
  • Coefficiente di ripartizione dell'acqua: Insoluble in water. Soluble in organic solvents.
  • PSA: 18.46000
  • LogP: 3.65280

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Informazioni sulla sicurezza

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Dati doganali

  • CODICE SA:2931900090
  • Dati doganali:

    Codice doganale cinese:

    2931900090

    Panoramica:

    293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

    Riassunto:

    2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QU767-5g
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
914675-52-8 98%
5g
808.0CNY 2021-07-14
abcr
AB255899-1 g
Biphenyl-2-boronic acid pinacol ester, 97%; .
914675-52-8 97%
1g
€64.80 2023-04-27
Enamine
EN300-12577911-0.5g
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
914675-52-8
0.5g
$125.0 2023-07-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QU767-1g
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
914675-52-8 98%
1g
239.0CNY 2021-07-14
Chemenu
CM219927-10g
2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
914675-52-8 95%
10g
$233 2022-08-31
eNovation Chemicals LLC
Y1198734-5g
Biphenyl-2-boronic Acid Pinacol Ester
914675-52-8 97%
5g
$155 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1245682-25g
2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
914675-52-8 98%
25g
¥3325.00 2024-04-25
eNovation Chemicals LLC
Y1049773-5g
Biphenyl-2-boronic acid pinaco
914675-52-8 95%
5g
$155 2024-06-06
abcr
AB255899-1g
Biphenyl-2-boronic acid pinacol ester, 97%; .
914675-52-8 97%
1g
€64.80 2025-02-21
Enamine
EN300-12577911-0.25g
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
914675-52-8
0.25g
$70.0 2023-07-06

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: Polyethylene glycol (PEG-2000) ;  rt → 50 °C
1.2 6 h, 110 °C
Riferimento
Recyclable Pd2dba3/XPhos/PEG-2000 System for Efficient Borylation of Aryl Chlorides: Practical Access to Aryl Boronates
Cai, Mingzhong ; et al, Synthesis, 2022, 54(5), 1339-1346

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Cesium fluoride Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine ,  Cuprous iodide Solvents: Toluene ;  1 min, rt; 24 h, 80 °C
Riferimento
Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes for Diverse C-F Bond Functionalizations
Niwa, Takashi; et al, Journal of the American Chemical Society, 2015, 137(45), 14313-14318

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Tricyclohexylphosphine ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Hexane ;  1 h, 80 °C; 80 °C → rt
1.2 Solvents: Hexane ;  12 h, 80 °C
Riferimento
Rhodium-catalyzed ipso-borylation of alkylthioarenes via C-S bond cleavage
Uetake, Yuta; et al, Organic Letters, 2016, 18(11), 2758-2761

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: (SP-4-1)-Fluorophenylbis(tricyclohexylphosphine)nickel Solvents: Toluene ;  16 h, 115 °C
Riferimento
Mechanism and Scope of Nickel-Catalyzed Decarbonylative Borylation of Carboxylic Acid Fluorides
Malapit, Christian A. ; et al, Journal of the American Chemical Society, 2019, 141(43), 17322-17330

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Zinc ,  Zinc iodide ,  (T-4)-Dibromo[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ;  1 h, rt
Riferimento
Ambient-Temperature Cobalt-Catalyzed Cycloaddition Strategies to Aromatic Boronic Esters
Auvinet, Anne-Laure; et al, Journal of Organic Chemistry, 2010, 75(11), 3893-3896

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  5 min, 25 °C; 3 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 min, 25 °C
Riferimento
Preparation and reactions of 4-iodobutyl pinacolborate. Synthesis of substituted alkyl and aryl pinacolboronates via 4-iodobutyl pinacolborate utilizing tetrahydrofuran as the leaving group
Murphy, Chris L.; et al, Tetrahedron Letters, 2015, 56(23), 3032-3033

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Triphenylphosphine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Toluene ,  Octane ;  30 s, rt
1.2 Reagents: Sodium chloride ,  Potassium fluoride ;  24 h, 140 °C
Riferimento
Nickel-catalyzed decarbonylative borylation of aroyl fluorides
Wang, Zhenhua; et al, Chemical Communications (Cambridge, 2018, 54(99), 13969-13972

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  18 h, rt
Riferimento
Hydrogenation of (Hetero)aryl Boronate Esters with a Cyclic (Alkyl)(amino)carbene-Rhodium Complex: Direct Access to cis-Substituted Borylated Cycloalkanes and Saturated Heterocycles
Ling, Liang; et al, Angewandte Chemie, 2019, 58(20), 6554-6558

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Zinc ,  Zinc iodide ,  (T-4)-Dibromo[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Dichloromethane ;  16 h, rt
Riferimento
Ambient-Temperature Cobalt-Catalyzed Cycloaddition Strategies to Aromatic Boronic Esters
Auvinet, Anne-Laure; et al, Journal of Organic Chemistry, 2010, 75(11), 3893-3896

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(Oxydi-2,1-phenylene)bis[1,1-bis(1,1-dimethylethyl)phosphine Solvents: 1,4-Dioxane ;  rt; 30 min, rt
1.2 Reagents: Triethylamine ;  rt; 6 h, 100 °C
Riferimento
An efficient catalyst system for palladium-catalyzed borylation of aryl halides with pinacolborane
Murata, Miki; et al, Synlett, 2006, (12), 1867-1870

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
Riferimento
Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation
Pein, Wesley L. ; et al, Organic Letters, 2021, 23(12), 4588-4592

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Cesium fluoride Catalysts: Chlorobis(tricyclohexylphosphine)copper Solvents: Toluene ;  24 h, 80 °C
Riferimento
Copper-Catalyzed ipso-Borylation of Fluoroarenes
Niwa, Takashi ; et al, ACS Catalysis, 2017, 7(7), 4535-4541

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  Silica Solvents: Benzene ;  10 h, 60 °C
Riferimento
Palladium-Catalyzed Borylation of Sterically Demanding Aryl Halides with a Silica-Supported Compact Phosphane Ligand
Kawamorita, Soichiro; et al, Angewandte Chemie, 2011, 50(36), 8363-8366

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro(1,3-dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)copper Solvents: Methylcyclohexane ;  42 h, 100 °C
Riferimento
Copper-catalysed borylation of aryl chlorides
Kuehn, Laura; et al, Organic & Biomolecular Chemistry, 2019, 17(27), 6601-6606

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sodium sulfate Solvents: Tetrahydrofuran ;  2 d, 20 °C
Riferimento
Bright Luminescent Platinum(II)-Biaryl Emitters Synthesized Without Air-Sensitive Reagents
Wakasugi, Chuei; et al, Chemistry - A European Journal, 2020, 26(24), 5449-5458

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  3 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic Esters
Clary, Jacob W.; et al, Journal of Organic Chemistry, 2011, 76(23), 9602-9610

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  15 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Palladium-Catalyzed ipso-Borylation of Aryl Sulfides with Diborons
Bhanuchandra, M.; et al, Organic Letters, 2016, 18(12), 2966-2969

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Lithium carbonate (Li2CO3) Catalysts: Tributylphosphine ,  Bis(1,5-cyclooctadiene)nickel Solvents: 1,4-Dioxane ;  72 h, 170 °C
Riferimento
Functional Group Interconversion: Decarbonylative Borylation of Esters for the Synthesis of Organoboronates
Guo, Lin; et al, Chemistry - A European Journal, 2016, 22(47), 16787-16790

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Cobalt chloride (CoCl2) ,  2,4,6-Trimethyl-N-[1-methyl-3-[(2,4,6-trimethylphenyl)amino]-2-buten-1-ylidene]b… Solvents: Tetrahydrofuran ;  16 h, 60 °C; 60 °C → rt
1.2 Reagents: Water ;  rt
Riferimento
Cobalt-Catalyzed C-F Bond Borylation of Aryl Fluorides
Lim, Soobin; et al, Organic Letters, 2018, 20(22), 7249-7252

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate ,  Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: 1,4-Dioxane ;  24 h, 60 °C
Riferimento
Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation
Liu, Xiaojie; et al, ACS Catalysis, 2022, 12(15), 8904-8910

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Pivalic anhydride Catalysts: Palladium diacetate ,  1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ;  rt; 15 h, 160 °C
Riferimento
Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation
Liu, Chengwei; et al, Angewandte Chemie, 2018, 57(51), 16721-16726

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
Riferimento
Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation
Pein, Wesley L.; et al, ChemRxiv, 2021, 1, 1-6

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:914675-52-8)4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
A1191933
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):312.0/1030.0